3-(4-Fluorophenyl)isoxazol-5-amine vs. 3-Phenylisoxazol-5-amine: Enhanced Lipophilicity for Blood-Brain Barrier Penetration
The presence of the 4-fluoro substituent in 3-(4-fluorophenyl)isoxazol-5-amine significantly increases lipophilicity compared to the unsubstituted 3-phenylisoxazol-5-amine. The target compound exhibits a calculated logP (cLogP) of 1.52, whereas the phenyl analog has a cLogP of 1.24, representing a +0.28 log unit increase in lipophilicity [1]. This difference is critical for CNS drug discovery, where a logP range of 1.5–3.0 is often optimal for passive diffusion across the blood-brain barrier (BBB). The fluorine-induced increase pushes the compound into a more favorable BBB-penetrant space [2].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.52 |
| Comparator Or Baseline | 3-Phenylisoxazol-5-amine: 1.24 |
| Quantified Difference | Δ = +0.28 log units |
| Conditions | In silico prediction (ALOGPS 2.1 / ChemAxon) |
Why This Matters
The +0.28 logP difference can substantially improve passive CNS permeability, making the fluorinated analog a superior choice for neurological target screens.
- [1] Calculated using ALOGPS 2.1 and ChemAxon platforms. Data accessible via PubChem (CID 2060332 vs. CID 2773091). View Source
- [2] H. Pajouhesh and G. R. Lenz. "Medicinal Chemical Properties of Successful Central Nervous System Drugs." NeuroRx, 2005, 2(4), 541–553. View Source
